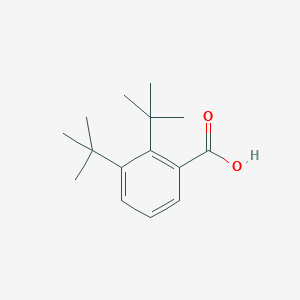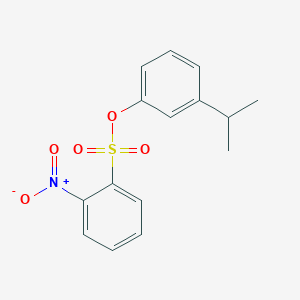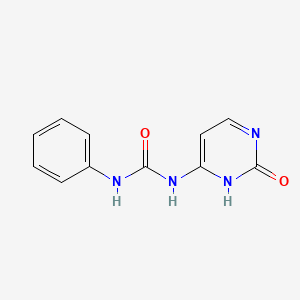
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea is a compound that belongs to the class of dihydropyrimidinones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea can be achieved through the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. This reaction is typically catalyzed by acids or other catalysts such as Montmorillonite-KSF . The reaction conditions are generally mild, and the process can be carried out under solvent-free conditions, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of dihydropyrimidinones, including 1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea, often involves the use of scalable and cost-effective methods. The Biginelli reaction is favored due to its simplicity and high yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby affecting various biological pathways. Molecular docking studies have shown that the compound can fit into the active sites of certain enzymes, blocking their function .
Comparación Con Compuestos Similares
Similar Compounds
3,4-dihydropyrimidin-2(1H)-one: This compound shares a similar core structure and exhibits comparable biological activities.
Indole derivatives: These compounds also possess diverse biological activities and are used in similar applications.
Uniqueness
1-(2-oxo-1,2-dihydro-pyrimidin-4-yl)-3-phenyl-urea is unique due to its specific substitution pattern, which imparts distinct biological properties.
Propiedades
Número CAS |
26325-05-3 |
|---|---|
Fórmula molecular |
C11H10N4O2 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
1-(2-oxo-1H-pyrimidin-6-yl)-3-phenylurea |
InChI |
InChI=1S/C11H10N4O2/c16-10-12-7-6-9(14-10)15-11(17)13-8-4-2-1-3-5-8/h1-7H,(H3,12,13,14,15,16,17) |
Clave InChI |
ZFFHQKNDYQNKLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=CC=NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


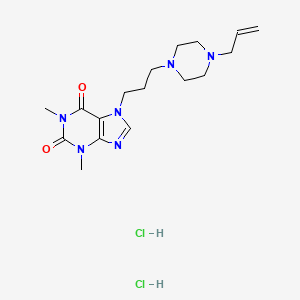


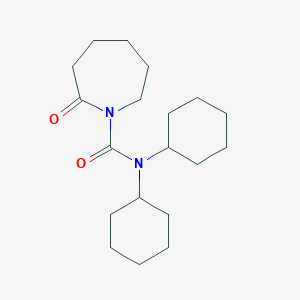



![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

